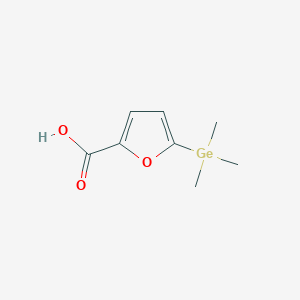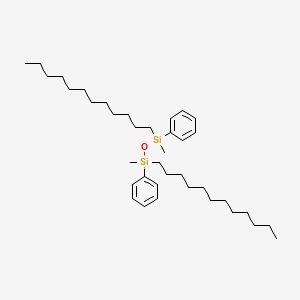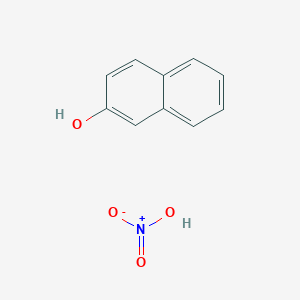
Naphthalen-2-ol;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-2-ol, also known as 2-naphthol or beta-naphthol, is an organic compound with the molecular formula C10H8O. It is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position. This compound is known for its electron-rich aromatic framework, which allows it to participate in various organic reactions. Nitric acid, on the other hand, is a highly corrosive and toxic strong acid with the molecular formula HNO3. It is commonly used in nitration reactions and as an oxidizing agent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naphthalen-2-ol can be synthesized through several methods. One common method involves the sulfonation of naphthalene followed by hydrolysis. Another method is the Bucherer reaction, where naphthalene is treated with sodium bisulfite and sodium hydroxide, followed by oxidation with air or oxygen to yield naphthalen-2-ol .
Industrial Production Methods
Industrial production of naphthalen-2-ol typically involves the distillation and fractionation of petroleum or coal tar. The naphthalene obtained from these sources is then subjected to sulfonation and hydrolysis to produce naphthalen-2-ol .
Análisis De Reacciones Químicas
Types of Reactions
Naphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: Naphthalen-2-ol can be oxidized to form 1,2-naphthoquinone.
Reduction: Reduction of naphthalen-2-ol can yield 2-naphthalenethiol.
Substitution: Naphthalen-2-ol can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 1,2-naphthoquinone
Reduction: 2-naphthalenethiol
Substitution: Nitro-naphthalenes, halogenated naphthalenes, and sulfonated naphthalenes.
Aplicaciones Científicas De Investigación
Naphthalen-2-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of naphthalen-2-ol and its derivatives involves various molecular targets and pathways. For example, naphthalen-2-ol can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It can also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Naphthalen-2-ol can be compared with other similar compounds, such as phenol and 1-naphthol:
Phenol: Phenol has a hydroxyl group attached to a single benzene ring, whereas naphthalen-2-ol has a hydroxyl group attached to a naphthalene ring system.
1-Naphthol: 1-Naphthol has the hydroxyl group at the 1-position of the naphthalene ring, while naphthalen-2-ol has it at the 2-position.
Similar Compounds
- Phenol
- 1-Naphthol
- 2-Naphthalenethiol
- 1,2-Naphthoquinone
- 2-Naphthylamine
Naphthalen-2-ol stands out due to its unique reactivity and versatility in various chemical reactions and applications.
Propiedades
Número CAS |
91701-02-9 |
|---|---|
Fórmula molecular |
C10H9NO4 |
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
naphthalen-2-ol;nitric acid |
InChI |
InChI=1S/C10H8O.HNO3/c11-10-6-5-8-3-1-2-4-9(8)7-10;2-1(3)4/h1-7,11H;(H,2,3,4) |
Clave InChI |
XOFZXYXRCBQHPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)O.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



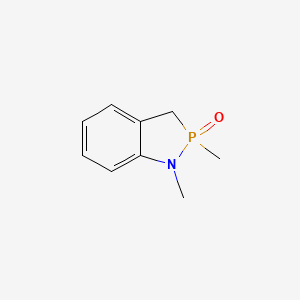
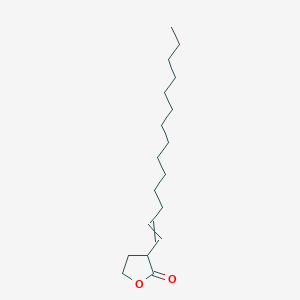
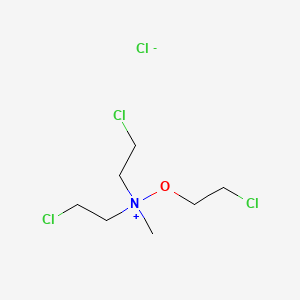
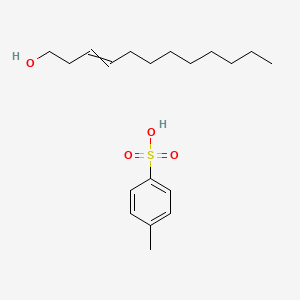
![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)

![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)
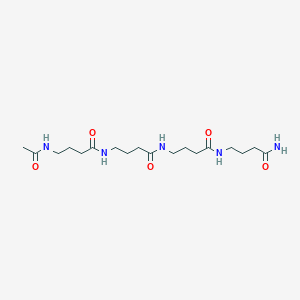

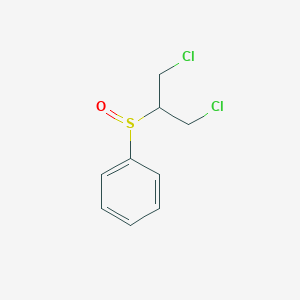
![1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide](/img/structure/B14369014.png)
